molecular formula C14H11N3O B15234089 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one

Cat. No.: B15234089
M. Wt: 237.26 g/mol
InChI Key: WWUCLNLPDRJIFL-UHFFFAOYSA-N
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Description

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a pyridine ring substituted with a methyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-4-pyridinecarboxaldehyde and 2-aminonicotinic acid can be used. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridine: A simpler analog without the pyridine ring substitution.

    2-Methyl-4-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.

    2-Aminonicotinic Acid: Another precursor used in the synthesis.

Uniqueness

6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1(2H)-one is unique due to its fused bicyclic structure with a substituted pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

6-(2-methylpyridin-4-yl)-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H11N3O/c1-9-6-11(3-4-15-9)13-7-10-2-5-16-14(18)12(10)8-17-13/h2-8H,1H3,(H,16,18)

InChI Key

WWUCLNLPDRJIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CNC3=O

Origin of Product

United States

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